5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride
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Overview
Description
5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular structure, which includes a naphthalene ring substituted with a sulfonyl chloride group and an amide group derived from 2-methylpropanoic acid. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to introduce a nitro group at the 1-position, forming 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 1-aminonaphthalene.
Sulfonylation: The amino group in 1-aminonaphthalene is then sulfonylated using chlorosulfonic acid, resulting in 1-naphthalenesulfonyl chloride.
Amidation: Finally, the sulfonyl chloride group is reacted with 2-methylpropanoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale production may also employ advanced purification techniques, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form sulfonate esters or sulfonamides, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as methanol (CH3OH) and aniline (C6H5NH2) are used in substitution reactions, typically under mild conditions.
Major Products Formed:
Oxidation: Naphthalene-1-sulfonic acid derivatives.
Reduction: Naphthalene-1-sulfonic acid.
Substitution: Sulfonate esters and sulfonamides.
Scientific Research Applications
5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used as a fluorescent probe in biological studies to label and track biomolecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-(2-Methylpropanoylamino)naphthalene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, forming covalent bonds that modify the target molecules. This reactivity is exploited in various applications, such as labeling biomolecules or synthesizing complex organic compounds.
Comparison with Similar Compounds
Dansyl chloride
Anthranilic acid chloride
4-Aminobenzenesulfonyl chloride
Properties
IUPAC Name |
5-(2-methylpropanoylamino)naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9(2)14(17)16-12-7-3-6-11-10(12)5-4-8-13(11)20(15,18)19/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAKWXHSMUZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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